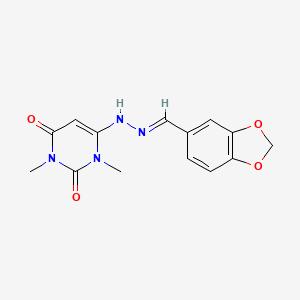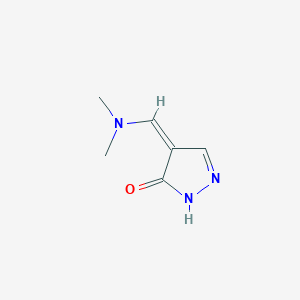![molecular formula C16H15N3O4 B7787302 5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787302.png)
5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a chemical substance cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes often involve multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the reaction conditions to ensure high yield and purity of the compound. Industrial production methods may include continuous flow reactors, batch reactors, and other advanced chemical engineering techniques to efficiently produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.
Medicine: The compound could have potential therapeutic applications, although further research is needed to fully understand its medical benefits.
Industry: this compound is utilized in industrial processes for the production of other chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione include those with comparable chemical structures and properties. Some of these compounds may share similar functional groups or molecular frameworks, making them relevant for comparison.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique chemical properties, preparation methods, and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Eigenschaften
IUPAC Name |
5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-18-14(20)12(15(21)19(2)16(18)22)6-9-8-17-13-5-4-10(23-3)7-11(9)13/h4-8,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABWKJSIRPOALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CNC3=C2C=C(C=C3)OC)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CC2=CNC3=C2C=C(C=C3)OC)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-[3-(4-methoxyphenyl)pyrazol-4-ylidene]amino]-4-(trifluoromethyl)aniline](/img/structure/B7787221.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B7787223.png)
![4-chloro-N-[(E)-(3-pyridin-4-ylpyrazol-4-ylidene)amino]aniline](/img/structure/B7787226.png)
![(2E)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B7787227.png)
![4-chloro-N-[(E)-[3-(4-chlorophenyl)pyrazol-4-ylidene]amino]aniline](/img/structure/B7787244.png)
![N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide](/img/structure/B7787251.png)
![potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate](/img/structure/B7787254.png)
![N-[(Z)-(2-methylsulfanylindol-3-ylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B7787272.png)
![Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate](/img/structure/B7787277.png)
![methyl 2-[[(E)-2-(ethoxycarbonylcarbamoyl)-3-oxobut-1-enyl]amino]thiophene-3-carboxylate](/img/structure/B7787282.png)


![4-{[(3E)-6-chloro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-3-ylidene]methyl}benzonitrile](/img/structure/B7787310.png)

